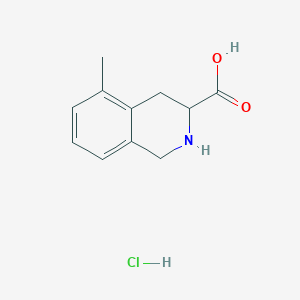

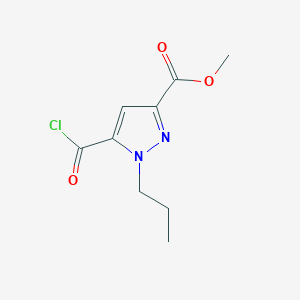

![molecular formula C14H18BrClN2 B2363464 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride CAS No. 1216546-54-1](/img/structure/B2363464.png)

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring . These imidazoles share the 1,3-C3N2 ring but feature varied substituents .

Synthesis Analysis

Imidazole synthesis has been a topic of interest for many years. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined . In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis

Imidazole derivatives have been reported to exhibit the ability to catalyze oxidation/hydrolysis cascade reactions . This process can be regulated through the methylation of the imidazole component at various positions .Physical And Chemical Properties Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies :

- The compound "Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate," synthesized via a tandem annulation reaction, demonstrates the structural and synthetic versatility of benzimidazole derivatives (Zhu et al., 2012).

Antimicrobial Applications :

- Novel imidazoles, including variants of the benzimidazole class, have been synthesized with significant antimicrobial properties. These studies suggest potential applications in treating bacterial and fungal infections (Narwal et al., 2012).

Antiproliferative and Anticancer Activities :

- Research on "Ru(II) Complexes of Substituted Benzimidazoles" indicates that these compounds, including benzimidazole derivatives, have antiproliferative activities and potential as anticancer agents. This study showed significant effects on human cervical carcinoma cells (Singh et al., 2019).

Synthesis of Structurally Diverse Compounds :

- Studies demonstrate the synthesis of various benzimidazole derivatives, showcasing the compound's versatility in creating a range of structurally diverse molecules with potential pharmacological applications (Rekha et al., 2019).

Corrosion Inhibition :

- Research on benzimidazole derivatives, including their synthesis and characterization, highlights their utility as corrosion inhibitors. This application is particularly relevant in industrial settings, where these compounds can protect metals from corrosive environments (Rouifi et al., 2020).

Catalysis and Chemical Reactions :

- Benzimidazole derivatives have been used in catalysis, facilitating various chemical reactions. This application is significant in the field of organic chemistry, where these compounds aid in synthesizing complex molecules (Zheng et al., 2022).

Synthesis of Heterocyclic Compounds :

- The synthesis of new benzimidazole-thiazole derivatives as anticancer agents, and their cytotoxic activity against cancer cell lines, showcases the role of benzimidazole derivatives in medicinal chemistry and drug development (Nofal et al., 2014).

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . They play a pivotal role in the synthesis of biologically active molecules .

Mode of Action

Imidazole derivatives are known for their diverse range of biological and pharmacological activities . They can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their versatile range of biological and pharmacological activities .

Result of Action

Imidazole derivatives are known for their diverse range of biological and pharmacological activities, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral activities, and enzyme inhibition .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Understanding the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This could help in the search for therapeutic agents useful for treating a variety of disorders .

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-(2-methylpropyl)benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2.ClH/c1-10(2)8-14-16-12-6-4-5-7-13(12)17(14)9-11(3)15;/h4-7,10H,3,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMHWRPPFKXSTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1CC(=C)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)

![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)

![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)

![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)